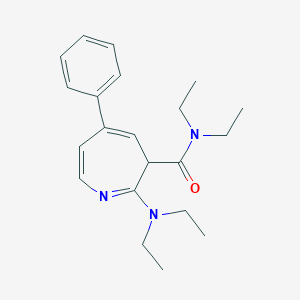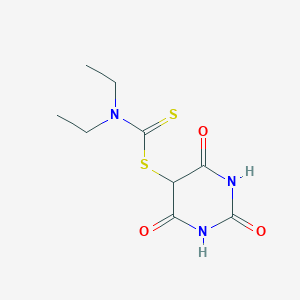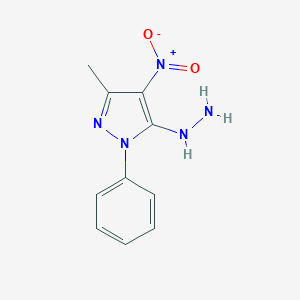
2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide, also known as DEPA, is a chemical compound that belongs to the family of azepines. DEPA has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals and materials science.
Mécanisme D'action
The exact mechanism of action of 2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide is not fully understood. However, it is believed that this compound exerts its effects through the modulation of GABAergic neurotransmission. This compound has been found to bind to the benzodiazepine site of the GABA-A receptor, which leads to an increase in the affinity of GABA for the receptor. This, in turn, leads to an increase in the inhibitory effects of GABA on neuronal activity.
Biochemical and physiological effects:
This compound has been found to have a number of biochemical and physiological effects. In animal studies, this compound has been found to have anticonvulsant, anxiolytic, and sedative effects. This compound has also been found to have analgesic effects and to reduce inflammation. In addition, this compound has been found to have antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. This compound is also stable under a wide range of conditions. However, this compound has some limitations as well. It is not very water-soluble, which can make it difficult to work with in aqueous solutions. In addition, this compound has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on 2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide. One area of research is to further investigate its potential applications in the field of pharmaceuticals. This includes studying its potential use as a local anesthetic and as a treatment for neuropathic pain. Another area of research is to investigate its potential use as a corrosion inhibitor and as a surfactant in the field of materials science. Finally, further research is needed to fully understand the mechanism of action of this compound and its long-term effects on the body.
Conclusion:
This compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method is relatively simple, and it has been extensively studied for its potential uses in pharmaceuticals and materials science. While its exact mechanism of action is not fully understood, it is believed to modulate GABAergic neurotransmission. This compound has several advantages for lab experiments, including its high purity and stability. However, it also has some limitations, such as its low water solubility and short half-life. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.
Méthodes De Synthèse
2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide can be synthesized through a multistep process starting from 2-bromoethyl diethylamine and 5-phenyl-3H-azepin-3-one. The first step involves the reaction of 2-bromoethyl diethylamine with sodium hydride to form the corresponding sodium salt. The second step involves the reaction of the sodium salt with 5-phenyl-3H-azepin-3-one to form this compound.
Applications De Recherche Scientifique
2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide has been extensively studied for its potential applications in various fields. In the field of pharmaceuticals, this compound has been found to have anticonvulsant, anxiolytic, and sedative effects. This compound has also been studied for its potential use as a local anesthetic and as a treatment for neuropathic pain. In the field of materials science, this compound has been studied for its potential use as a corrosion inhibitor and as a surfactant.
Propriétés
Formule moléculaire |
C21H29N3O |
|---|---|
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
2-(diethylamino)-N,N-diethyl-5-phenyl-3H-azepine-3-carboxamide |
InChI |
InChI=1S/C21H29N3O/c1-5-23(6-2)20-19(21(25)24(7-3)8-4)16-18(14-15-22-20)17-12-10-9-11-13-17/h9-16,19H,5-8H2,1-4H3 |
Clé InChI |
GNGRZQJPJDOLAC-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=NC=CC(=CC1C(=O)N(CC)CC)C2=CC=CC=C2 |
SMILES canonique |
CCN(CC)C1=NC=CC(=CC1C(=O)N(CC)CC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Phenyl-2,7,8,9-tetrahydrocyclopenta[4,5]pyrano[2,3-d]pyridazine-1,6-dione](/img/structure/B232387.png)










![3-Methylpyrido[1,2-a]pyrimidine-2,4-dione](/img/structure/B232434.png)
![(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one](/img/structure/B232436.png)
